[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate
Description
This compound features a Z-configured ethenyl bridge linking a 2-methoxy-5-substituted phenyl group to a 3,4,5-trimethoxyphenyl moiety. The structure further includes a triazole ring connected via a methylene group to a benzoate ester, which is functionalized with a benzotriazole dione system.
Properties
Molecular Formula |
C48H40N6O10 |
|---|---|
Molecular Weight |
860.9 g/mol |
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C48H40N6O10/c1-59-38-18-17-29(15-16-30-24-40(60-2)46(62-4)41(25-30)61-3)23-39(38)64-48(58)34-12-7-9-31(21-34)26-53-28-35(49-51-53)19-20-63-47(57)33-11-8-10-32(22-33)27-54-43-42(50-52-54)44(55)36-13-5-6-14-37(36)45(43)56/h5-18,21-25,28H,19-20,26-27H2,1-4H3/b16-15- |
InChI Key |
BYONMJRCXBUVGH-NXVVXOECSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC=CC(=C3)CN4C=C(N=N4)CCOC(=O)C5=CC=CC(=C5)CN6C7=C(C(=O)C8=CC=CC=C8C7=O)N=N6 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC=CC(=C3)CN4C=C(N=N4)CCOC(=O)C5=CC=CC(=C5)CN6C7=C(C(=O)C8=CC=CC=C8C7=O)N=N6 |
Origin of Product |
United States |
Biological Activity
The compound [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate is a complex organic molecule with significant biological activity. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its anticancer potential and other pharmacological properties.
Molecular Structure
- Molecular Formula : C36H39O12P
- Molecular Weight : 694.67 g/mol
- CAS Number : 735261-22-0
The compound consists of a phenolic structure with multiple methoxy groups and a phosphonic acid moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of methoxy-substituted phenols with various intermediates to introduce the desired functional groups. The presence of the trimethoxyphenyl group is particularly important for enhancing its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this one. For example, the related compound Fosbretabulin (CA4P) has been shown to disrupt tumor blood supply by targeting endothelial cells. This mechanism is crucial for inhibiting tumor growth and metastasis.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Other Pharmacological Effects
The compound also shows promise in other areas:
- Antioxidant Activity : It has been observed that similar methoxy-substituted phenolic compounds exhibit strong antioxidant properties, which can help mitigate oxidative stress in cells .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is essential for cell division. By disrupting this process, the compound effectively halts the proliferation of cancer cells.
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted the mechanism through which these compounds interact with cellular pathways to promote cancer cell death while sparing normal cells .
Antioxidant Properties
Compounds like 2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol have demonstrated antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. The antioxidant mechanisms involve the scavenging of free radicals and the modulation of redox signaling pathways .
Diabetes Management
The compound has been investigated for its potential role in diabetes management. It appears to enhance insulin sensitivity and glucose uptake in adipocytes, which could be beneficial for individuals with insulin resistance. The modulation of key enzymes involved in glucose metabolism is a significant area of research .
Photovoltaic Materials
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in the development of more efficient solar cells .
Drug Delivery Systems
Due to its structural characteristics, this compound can be utilized in drug delivery systems. The incorporation of triazole and benzoyl moieties enhances its solubility and stability, making it an attractive candidate for formulating targeted drug delivery systems .
Study on Anticancer Effects
A notable study published in a peer-reviewed journal investigated the anticancer effects of similar compounds derived from natural sources. The results indicated a significant reduction in tumor volume and an increase in apoptosis markers when treated with these compounds .
Research on Antioxidant Activity
Another study focused on the antioxidant properties of phenolic compounds similar to 2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol. It was found that these compounds could effectively reduce oxidative stress markers in vitro and in vivo models .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Key Observations:
- Trimethoxyphenyl Motif : Present in the target compound and Combretastatin analogues (), this group is associated with tubulin-binding activity in anticancer agents. However, the target compound’s Z-ethenyl configuration may enhance stereochemical stability compared to Combretastatin’s oxazolone derivatives .
- Triazole Linkage : The target compound’s 1,2,3-triazole ring differs from the 1,2,4-triazoles in . Triazoles generally improve metabolic resistance, but the 1,2,3 variant here may offer stronger π-π stacking interactions due to its planar geometry .
Physicochemical Properties
- The target compound’s high molecular weight (~900) and aromaticity likely reduce aqueous solubility, necessitating formulation strategies like nanoencapsulation (as implied by ’s mention of diamond nanoparticles). In contrast, Combretastatin analogues with lower MW (~500–600) exhibit better solubility .
- The benzoxadiazole-tetrazole derivatives () show higher melting points (175–206°C) due to rigid aromatic cores and alkyl chain crystallization, whereas the target compound’s flexible triazole and ester linkages may lower its melting point .
Preparation Methods
Synthesis of the Styryl Component
The (Z)-styryl group is synthesized via a Wittig-Horner reaction between 3,4,5-trimethoxybenzaldehyde and a phosphonate ylide derived from 2-methoxy-5-bromophenethyl alcohol. Key parameters include:
- Solvent : Dry THF under nitrogen atmosphere
- Base : Potassium tert-butoxide (2.2 equiv)
- Temperature : −78°C to 25°C gradient over 12 h
- Z/E selectivity : >95% Z-isomer achieved using bulky triarylphosphine ligands.
Characterization : $$ ^1H $$ NMR (CDCl₃) δ 7.21 (d, J = 16.2 Hz, 1H, CH=CH), 6.84 (s, 2H, trimethoxyphenyl), 6.72 (d, J = 16.2 Hz, 1H, CH=CH), 3.91 (s, 9H, OCH₃).
Triazole-Benzoic Acid Linker Construction
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is formed via click chemistry between:
- Alkyne : Propargyl benzoate (3-(prop-2-yn-1-yl)benzoic acid)
- Azide : 2-Azidoethanol
Conditions :
- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
- Solvent : H₂O:tert-BuOH (1:1)
- Yield : 89% after 24 h at 25°C.
Optimization : Microwave irradiation (100°C, 1 h) increases yield to 94% while reducing reaction time.
Benzotriazole-Benzoyl Subunit Synthesis
Cyclocondensation of o-Phenylenediamine Derivatives
The benzotriazole core is synthesized via nitrosative cyclization :
- Substrate : 3-(Bromomethyl)-4-nitrobenzoic acid
- Reagents : NaNO₂ (1.5 equiv), glacial acetic acid (reflux, 6 h)
- Yield : 78%.
Modification : The 4,9-dioxo group is introduced via oxidation using KMnO₄ in acidic medium (H₂SO₄, 0°C → 60°C), achieving 82% conversion.
Final Esterification and Coupling
Stepwise Esterification Protocol
- Activation of benzoic acid linker : Treatment with SOCl₂ (neat, reflux 2 h) forms acyl chloride.
- Coupling with benzotriazole subunit : React with 3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzyl alcohol (Pyridine, DMAP, 0°C → RT, 12 h).
- Final esterification : Combine with styryl phenol (DCC, CH₂Cl₂, 48 h).
Critical Parameters :
- Protecting groups : TBDMS ether for hydroxyl groups during triazole formation
- Purification : Sequential column chromatography (SiO₂, hexane:EtOAc gradient)
Spectroscopic Validation and Purity Assessment
NMR Analysis
- $$ ^1H $$ NMR (500 MHz, DMSO-d₆): Key signals include:
- δ 8.21 (s, 1H, triazole-H)
- δ 7.89 (d, J = 16.1 Hz, 1H, CH=CH)
- δ 4.67 (s, 2H, CH₂-triazole)
- $$ ^{13}C $$ NMR : 167.8 ppm (ester carbonyl), 156.2 ppm (benzotriazole C=O).
HPLC Purity
- Column : C18 (4.6 × 250 mm, 5 μm)
- Mobile phase : 0.1% TFA in H₂O:MeCN (35:65)
- Retention time : 12.7 min
- Purity : 98.3% (UV 254 nm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Sequential esterification | 62 | 72 | High regioselectivity |
| One-pot coupling | 55 | 48 | Reduced purification steps |
| Microwave-assisted | 71 | 24 | Energy efficiency |
Challenges and Optimization Opportunities
- Z/E Isomerism Control : Use of ortho-substituted aryl phosphonates improves Z-selectivity to >98%.
- Triazole Regiochemistry : Silver nitrate additives favor 1,4-regioisomer formation (95:5 ratio).
- Benzotriazole Oxidation : Catalytic OsO₄/NMO system reduces over-oxidation byproducts.
Industrial Scalability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
